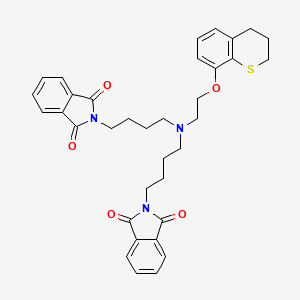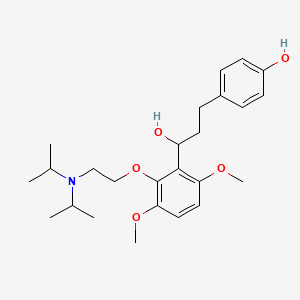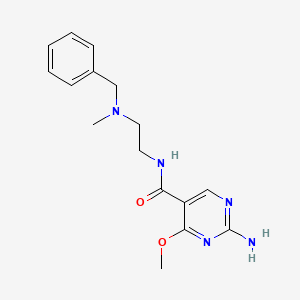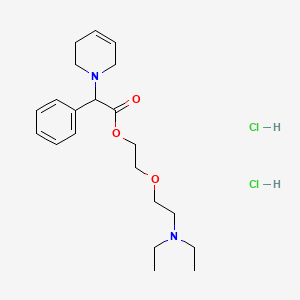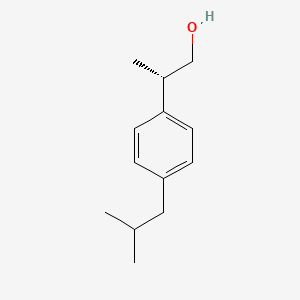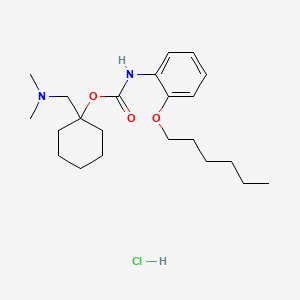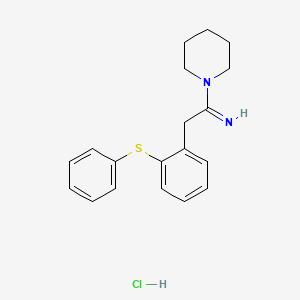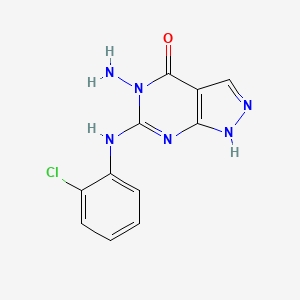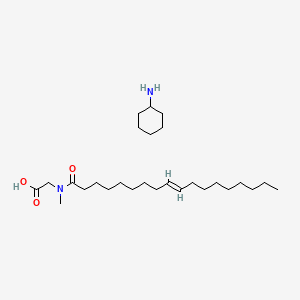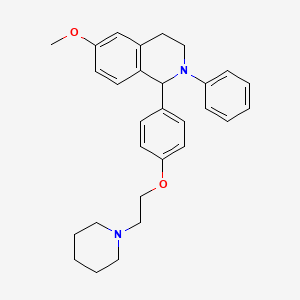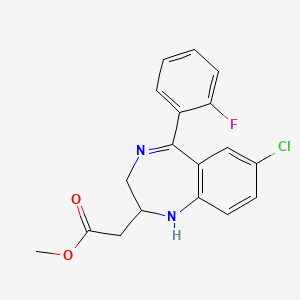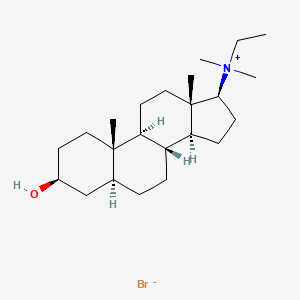
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide is a complex organic compound with a molecular formula of C19H30O3. This compound is part of the androstane family, which is known for its significant biological activities. It is characterized by the presence of a hydroxy group at the 3-beta position and a dimethyl-ethylammonium group at the 17-beta position.
Preparation Methods
The synthesis of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3-beta position.
Ammonium Group Introduction: Introduction of the dimethyl-ethylammonium group at the 17-beta position.
Bromination: Addition of the bromide ion to form the final compound.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of various steroidal drugs and compounds.
Mechanism of Action
The mechanism of action of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves its interaction with specific molecular targets. The hydroxy group at the 3-beta position and the dimethyl-ethylammonium group at the 17-beta position play crucial roles in its biological activity. The compound can interact with receptors and enzymes, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide can be compared with other similar compounds in the androstane family, such as:
3-beta-Hydroxy-5-alpha-androstan-17-one: Lacks the dimethyl-ethylammonium group.
5-alpha-Androstan-3,17-dione: Lacks the hydroxy group at the 3-beta position.
17-beta-Hydroxy-5-alpha-androstan-3-one: Has a hydroxy group at the 17-beta position instead of the 3-beta position.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and applications.
Properties
CAS No. |
114967-77-0 |
|---|---|
Molecular Formula |
C23H42BrNO |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H42NO.BrH/c1-6-24(4,5)21-10-9-19-18-8-7-16-15-17(25)11-13-22(16,2)20(18)12-14-23(19,21)3;/h16-21,25H,6-15H2,1-5H3;1H/q+1;/p-1/t16-,17-,18-,19-,20-,21-,22-,23-;/m0./s1 |
InChI Key |
ZHQSUAMVBNOROL-JOLLAVNWSA-M |
Isomeric SMILES |
CC[N+](C)(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C.[Br-] |
Canonical SMILES |
CC[N+](C)(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


